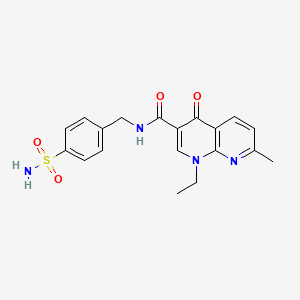

1-ethyl-7-methyl-4-oxo-N-(4-sulfamoylbenzyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

説明

1-Ethyl-7-methyl-4-oxo-N-(4-sulfamoylbenzyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a naphthyridine-based compound characterized by a 1,8-naphthyridine core substituted with ethyl, methyl, and oxo groups at positions 1, 7, and 4, respectively. The 3-carboxamide moiety is further functionalized with a 4-sulfamoylbenzyl group.

特性

分子式 |

C19H20N4O4S |

|---|---|

分子量 |

400.5 g/mol |

IUPAC名 |

1-ethyl-7-methyl-4-oxo-N-[(4-sulfamoylphenyl)methyl]-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C19H20N4O4S/c1-3-23-11-16(17(24)15-9-4-12(2)22-18(15)23)19(25)21-10-13-5-7-14(8-6-13)28(20,26)27/h4-9,11H,3,10H2,1-2H3,(H,21,25)(H2,20,26,27) |

InChIキー |

TYDUERSPLVSSNS-UHFFFAOYSA-N |

正規SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |

製品の起源 |

United States |

生物活性

1-Ethyl-7-methyl-4-oxo-N-(4-sulfamoylbenzyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores its biological activity, including anticancer and anti-inflammatory properties, and presents relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a naphthyridine core with various substituents that contribute to its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of 1,8-naphthyridine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the following findings:

- Cytotoxicity : Compound 12 from the naphthyridine series showed an IC50 of 1.37 µM against HBL-100 (breast cancer) cells, while other derivatives exhibited IC50 values of 3.0 µM and 3.7 µM against SW-620 (colon) and KB (oral) cancer cells, respectively .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 12 | HBL-100 | 1.37 |

| 17 | KB | 3.0 |

| 22 | SW-620 | 3.7 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro tests indicated modulation in cytokine levels secreted by dendritic cells, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the naphthyridine scaffold significantly influence biological activity. The presence of the sulfamoyl group enhances binding affinity and potency against target enzymes.

Case Studies

- Cytotoxicity Evaluation : A series of naphthyridine derivatives were synthesized and tested for their cytotoxic effects across multiple cancer cell lines. The results demonstrated a clear correlation between structural modifications and increased cytotoxicity.

- Inflammation Modulation : Another study focused on the anti-inflammatory effects of these compounds, revealing that certain derivatives could effectively reduce pro-inflammatory cytokine production in activated immune cells.

科学的研究の応用

Key Structural Features

- Naphthyridine Core : Central to its biological activity.

- Sulfonamide Group : Imparts antibacterial properties.

- Carboxamide Group : Enhances solubility and bioavailability.

Antibacterial Activity

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antibacterial properties. The sulfonamide moiety is particularly effective against various Gram-positive and Gram-negative bacteria.

Case Studies

- A study published in the Journal of Medicinal Chemistry demonstrated that naphthyridine derivatives could effectively inhibit the growth of multi-drug resistant bacterial strains. The compound showed potent activity against both Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic agent .

Antitumor Activity

The compound has also been investigated for its antitumor effects. Studies have shown that it can induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation.

Case Studies

- Research published in Cancer Letters highlighted the effectiveness of naphthyridine derivatives in reducing tumor growth in xenograft models, providing evidence for their potential use in cancer therapy .

Anti-inflammatory Effects

In addition to its antibacterial and antitumor activities, the compound exhibits anti-inflammatory properties. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-6.

Case Studies

- A study in Pharmacology Reports demonstrated that naphthyridine derivatives could significantly reduce inflammation in animal models of arthritis, suggesting therapeutic applications for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure:

- Substituents on the Naphthyridine Ring : Modifications can enhance or diminish activity.

- Sulfonamide and Carboxamide Groups : Critical for interaction with biological targets.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The 1,8-naphthyridine scaffold is highly modular, with substitutions significantly altering properties. Key analogs include:

Key Observations :

- Sulfamoyl vs. Halogenated Substituents : The sulfamoyl group in the target compound may confer better aqueous solubility compared to halogenated analogs (e.g., 2k, 5a4), which are more hydrophobic .

- Yield Variations : Substituent bulkiness impacts yields. For example, 2k’s dichloropyridinyl group results in 7% yield, while 2l’s oxadiazole achieves 68% .

Pharmacokinetic Considerations

- ClogP and Absorption: Chlorinated derivatives (e.g., 5a2 in ) have ClogP values of 4.09, favoring mycobacterial cell wall penetration .

- Metabolic Stability : Fluorinated analogs (e.g., trifluoromethylbenzyl in ) resist oxidative metabolism, a trait the sulfamoyl group may share due to its electronegative character .

Q & A

Q. Reproducibility Tips :

- Monitor reactions via TLC (silica gel, 4:1 CHCl₃:MeOH) .

- Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography .

Advanced: How can reaction conditions be optimized to improve yields of 1-ethyl-7-methyl-4-oxo derivatives, particularly when scaling up?

Answer:

Optimization strategies include:

- Ultrasonic-Assisted Synthesis : Reduces reaction time and improves yields by enhancing reagent mixing (e.g., 60–70% yield improvement in sonochemical vs. thermal methods) .

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Scale-Up Adjustments : Replace volatile solvents (e.g., DMF) with greener alternatives (e.g., PEG-400) to simplify purification .

Q. Table 1: Representative Characterization Data

| Compound ID | ¹H NMR (δ, ppm) | IR (C=O, cm⁻¹) | Yield (%) | Reference |

|---|---|---|---|---|

| 5a4 | 9.19 (NH), 9.29 (H2) | 1686.4 | 66 | |

| 5a2 | 9.80 (NH), 9.15 (H2) | 1651.1 | 76 |

Q. Table 2: Reaction Conditions for Key Intermediates

| Step | Reagents/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | Diethyl ethoxymalenate, 120°C | 24 h | 55–66 | |

| Amidation | POCl₃, DMF, 80°C | 4 h | 60–70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。